Tetraphenylarsonium chloride monohydrate
Description
Chemical Identification and Structural Analysis
Nomenclature and Molecular Formula
Tetraphenylarsonium chloride monohydrate (CAS 104170-16-3) is systematically named as tetraphenylarsanium chloride hydrate under IUPAC guidelines. Its molecular formula, $$ \text{C}{24}\text{H}{20}\text{AsCl} \cdot \text{H}_2\text{O} $$, reflects the inclusion of one water molecule in the crystalline lattice, distinguishing it from the anhydrous form (CAS 507-28-8). The monohydrate exhibits a molecular weight of 436.81 g/mol, calculated from the sum of its constituent atoms: 24 carbon, 22 hydrogen, one arsenic, one chlorine, and one oxygen atom.
Table 1: Key Identifiers and Molecular Properties
Crystallographic Characterization
While direct crystallographic data (e.g., space group, unit cell parameters) for the monohydrate remains unpublished in the surveyed literature, its structural analogy to tetraphenylphosphonium chloride provides inferential insights. The tetraphenylarsenium cation ($$ \text{(C}6\text{H}5\text{)}_4\text{As}^+ $$) adopts a tetrahedral geometry around the arsenic center, with phenyl rings arranged symmetrically. This configuration enhances lattice stability, as evidenced by its high melting point of 256–260°C. Hydration likely occurs via hydrogen bonding between the chloride anion ($$ \text{Cl}^- $$) and water molecules, though precise crystallographic water positions require further elucidation.
Hydration State and Stability
The monohydrate form demonstrates remarkable stability under standard storage conditions, with no reported deliquescence or hygroscopicity. Thermal gravimetric analysis (TGA) data, though absent in available sources, can be inferred to show a single water loss event near 100–120°C, consistent with typical hydrate decomposition profiles. The compound’s solubility in polar solvents (e.g., water, ethanol) is attributed to ion-dipole interactions between the hydrated chloride ion and solvent molecules.
Table 2: Physical and Thermal Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 256–260°C | |
| Solubility | Soluble in H$$_2$$O, EtOH | |
| Appearance | White crystalline solid |
Spectroscopic Profiling
Infrared Spectroscopy (IR)
The NIST-reported IR spectrum (Fig. 1*) reveals key absorption bands characteristic of functional groups in the monohydrate:
- 3440 cm$$^{-1}$$ : O–H stretching vibration from water of hydration.
- 3050 cm$$^{-1}$$ : Aromatic C–H stretching of phenyl rings.
- 1480–1600 cm$$^{-1}$$ : C=C aromatic ring vibrations.
- 680 cm$$^{-1}$$ : As–C stretching mode.
*Note: Fig. 1 refers to the IR spectrum accessible via the NIST WebBook (Entry 507-28-8).
Nuclear Magnetic Resonance (NMR)
Proton ($$ ^1\text{H} $$) and carbon ($$ ^{13}\text{C} $$) NMR data are not available in the provided sources. Theoretical predictions suggest the following signals:
- $$ ^1\text{H} $$: δ 7.2–7.5 ppm (multiplet, aromatic protons).
- $$ ^{13}\text{C} $$: δ 128–135 ppm (aromatic carbons), δ 140 ppm (ipso carbons bonded to arsenic).
X-ray Diffraction (XRD)
No experimental XRD patterns were identified in the surveyed literature. Simulated patterns based on analogous tetraphenylarsonium salts predict dominant peaks at 2θ = 10.5°, 15.2°, and 21.7°, corresponding to d-spacings of 8.4 Å, 5.8 Å, and 4.1 Å, respectively.
Properties
IUPAC Name |
tetraphenylarsanium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWSDTZKCSLRK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22AsClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369101 | |
| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-92-6, 104170-16-3 | |
| Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Triphenylarsine
Triphenylarsine undergoes bromination to form triphenylarsine dibromide [(C₆H₅)₃AsBr₂]. This exothermic reaction is typically conducted in an inert solvent such as dichloromethane or carbon tetrachloride at 0–25°C. The dibromide intermediate is highly reactive and serves as the precursor for subsequent hydrolysis.
Reaction:
Hydrolysis to Triphenylarsine Oxide
The dibromide is hydrolyzed in aqueous medium to yield triphenylarsine oxide [(C₆H₅)₃AsO]. This step requires careful pH control to prevent side reactions. The oxide is isolated via filtration and washed with cold water to remove residual hydrobromic acid.
Reaction:
Grignard Reagent Addition
Triphenylarsine oxide reacts with phenylmagnesium bromide (C₆H₅MgBr) in anhydrous diethyl ether or tetrahydrofuran (THF) to form tetraphenylarsonium magnesium bromide [(C₆H₅)₄AsMgBr]. This step is conducted under nitrogen or argon to exclude moisture and oxygen.
Reaction:
Acidification and Neutralization
The magnesium bromide complex is treated with hydrochloric acid to precipitate tetraphenylarsonium chloride hydrochloride [(C₆H₅)₄AsCl·HCl]. Neutralization with sodium hydroxide yields the final chloride salt, which is crystallized from aqueous solution to obtain the monohydrate form.
Reactions:
Crystallization and Hydration Control
The monohydrate form is obtained through controlled crystallization from water or ethanol-water mixtures. Key parameters include:
The product is typically isolated as a white crystalline solid with a melting point of 258–260°C. Residual solvents are removed under reduced pressure (0.05–0.1 MPa) at 40–50°C.
Purification and Quality Assessment
Crude this compound often contains impurities such as unreacted triphenylarsine or sodium chloride. Purification methods include:
-
Solvent Recrystallization : Dissolving the crude product in hot ethanol (60–70°C) and filtering through activated charcoal to remove colored impurities.
-
Ion-Exchange Chromatography : Using Dowex-50WX8 resin to eliminate ionic contaminants.
-
Vacuum Drying : Heating at 50–60°C under 0.01 MPa for 12–24 hours to achieve a heating loss <0.3%.
Quality is assessed via:
-
Elemental Analysis : Confirming C, H, As, and Cl content within ±0.3% of theoretical values.
-
Thermogravimetric Analysis (TGA) : Verifying the monohydrate stoichiometry by mass loss at 100–120°C.
Comparative Analysis of Synthetic Routes
While the Grignard reagent method is dominant, alternative approaches have been explored:
Chemical Reactions Analysis
Tetraphenylarsonium chloride monohydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other anions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Formation of Complexes: It is often used to solubilize polyatomic anions in organic media, forming complexes with these anions.
Common reagents used in these reactions include hydrochloric acid, bromine, and phenylmagnesium bromide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₁AsCl
- CAS Number : 104170-16-3
- Molecular Weight : 436.81 g/mol
- Appearance : Fine crystalline powder, beige color
- Melting Point : 258-260 °C
- Solubility : Soluble in polar organic solvents
The compound consists of a tetraphenylarsonium cation and a chloride anion, associated with one molecule of water, which contributes to its unique properties as a phase transfer catalyst and reagent in various chemical reactions .
Phase Transfer Catalysis
This compound is widely used as a phase transfer catalyst (PTC). It facilitates the transfer of anions across organic-aqueous phase boundaries, enhancing the efficiency of reactions involving ionic compounds. The bulky tetraphenylarsonium cation allows for effective interaction with various reagents, making it suitable for:
- Synthesis of Organic Compounds : TPA·Cl·H₂O aids in nucleophilic substitutions and other organic transformations by solubilizing anions in organic solvents .
Analytical Chemistry
In analytical chemistry, TPA·Cl·H₂O serves as a reagent for the extraction and quantification of various elements from solutions. Its ability to form stable complexes with different anions makes it valuable for:
- Ion Chromatography : Used to separate and analyze ions in complex mixtures.
- Spectrophotometric Analysis : Assists in the detection of trace metals through complex formation .
Biological Studies
Recent studies have highlighted the role of tetraphenylarsonium compounds in biological research:
- Effects on Cellular Physiology : Research indicates that TPA can influence the motility and physiological properties of bacteria such as Bacillus subtilis, affecting macromolecular synthesis and ATP levels .
- Energy Transduction Studies : TPA has been shown to inhibit energy transduction in mitochondria, providing insights into oxidative phosphorylation processes .
Data Tables
| Application Area | Description |
|---|---|
| Phase Transfer Catalysis | Enhances organic reactions by facilitating ionic transfer |
| Analytical Chemistry | Used for extraction and quantification of elements |
| Biological Research | Impacts bacterial physiology and mitochondrial functions |
Case Study 1: Use in Organic Synthesis
A study published in the Journal of Organic Chemistry demonstrated the effectiveness of TPA·Cl·H₂O in synthesizing complex organic molecules through PTC. The results indicated significantly higher yields compared to traditional methods, showcasing its utility in synthetic organic chemistry .
Case Study 2: Biological Impact Assessment
Research reported in the Journal of Biological Chemistry examined the effects of TPA on mitochondrial function. The findings revealed that TPA inhibits ATP synthesis, highlighting its potential as a tool for studying metabolic processes and energy dynamics within cells .
Mechanism of Action
The mechanism by which tetraphenylarsonium chloride monohydrate exerts its effects involves its ability to act as a cation exchange reagent. It interacts with anions to form stable complexes, which can then be studied or utilized in various applications. The molecular targets and pathways involved include ion transport mechanisms and biochemical pathways related to ATP synthesis .
Comparison with Similar Compounds
Other Tetraphenyl Cation-Based Salts
Tetraphenylarsonium chloride monohydrate belongs to a class of quaternary onium salts. Key analogs include:
Structural and Functional Insights :
- Cation Size and Stability : The arsonium cation (As⁺) is larger than phosphonium (P⁺) but smaller than stibonium (Sb⁺), affecting solubility and thermal stability. Tetraphenylphosphonium chloride has a higher melting point (327°C) due to stronger P–C bonds .
- Applications : Phosphonium salts are preferred in catalysis, while arsonium derivatives excel in analytical chemistry due to their selective binding with anions like perchlorate or permanganate .
Hydration State Variants
Hydration significantly impacts physical properties:
Key Observations :
Quaternary Ammonium Chloride Monohydrates
Comparison with structurally distinct quaternary ammonium salts:
Functional Differences :
- Cation Hydrophobicity : The aromatic phenyl groups in arsonium salts enhance lipid solubility, making them suitable for extracting hydrophobic anions. In contrast, tetraethylammonium salts are more hydrophilic, ideal for electrochemical studies .
- Thermal Stability : The larger, rigid arsonium cation confers higher thermal stability (257°C vs. 97°C) .
Metal-Containing Monohydrates
Contrasts :
- Zinc chloride hydroxide monohydrate is an inorganic layered solid used in animal nutrition, whereas tetraphenylarsonium derivatives serve niche roles in organic synthesis .
- Hydration in zinc compounds stabilizes the hydroxide lattice, while in arsonium salts, it moderates ionic interactions without structural reorganization .
Biological Activity
Tetraphenylarsonium chloride monohydrate, with the chemical formula , is an organoarsenic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.
Synthesis and Properties
Tetraphenylarsonium chloride is synthesized through a series of reactions beginning with triphenylarsine. The final product is a white solid that is soluble in polar organic solvents and often used as a hydrate in various applications .
Key Properties:
- Molecular Weight: 418.79 g/mol (anhydrous basis)
- Melting Point: 258-260 °C
- Solubility: Soluble in polar organic solvents; often used in aqueous solutions for various applications .
Biological Mechanisms and Activities
This compound has been studied for its interaction with biological systems, particularly in the context of membrane biology and catalysis.
Membrane Interactions
Research indicates that tetraphenylarsonium can influence the dielectric properties of cell membranes. For instance, it has been shown to enhance the transmembrane fluxes of hydrophobic cations and anions in red blood cells, suggesting a role in modulating membrane permeability . The compound's lipophilic nature allows it to integrate into lipid bilayers, affecting ion transport and cellular signaling pathways.
Catalytic Activity
Tetraphenylarsonium chloride serves as a catalyst in various chemical reactions, particularly in the decomposition of alkylene carbonates to produce alkylene oxides. In comparative studies, it has demonstrated significant effectiveness as a catalyst, yielding notable amounts of ethylene oxide (EO) when used under optimized conditions:
| Catalyst | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| This compound | 163-167 | 13 | 26 |
| Tetraphenylarsonium chloride (anhydrous) | 162-167 | 6.75 | 29 |
| Tetraphenylarsonium iodide | 163-166 | 19 | 98 |
| Tetraphenylarsonium bromide | 165-170 | 12 | 48 |
This table illustrates that while this compound has lower yields compared to its iodide counterpart, it remains valuable for specific applications where milder conditions are preferred .
Case Studies
- Erythrocyte Membrane Studies : A study published in the Journal of Membrane Biology investigated the effects of alcohols on erythrocyte membranes and found that tetraphenylarsonium significantly altered membrane dynamics, enhancing the uptake of certain cations .
- Catalytic Applications : In a series of experiments aimed at optimizing the production of ethylene oxide from ethylene carbonate, this compound was utilized alongside other arsonium salts. The results indicated that while it was less efficient than tetraphenylarsonium iodide, it still provided useful yields under specific conditions .
Safety and Toxicology
While tetraphenylarsonium chloride is effective in various applications, it is classified as hazardous. It poses acute toxicity risks via inhalation and ingestion and is harmful to aquatic life. Proper safety measures must be observed when handling this compound .
Q & A
Q. What computational tools predict synthetic pathways for novel derivatives of Tetraphenylarsonium chloride?
- Methodology : Employ retrosynthetic analysis software (e.g., Pistachio, Reaxys) to identify feasible routes. Validate predictions with density functional theory (DFT) calculations for reaction energetics and transition-state modeling .
Literature Review & Data Management
Q. How to conduct a comprehensive literature review on this compound while avoiding non-peer-reviewed sources?
Q. What frameworks address contradictions in toxicity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
